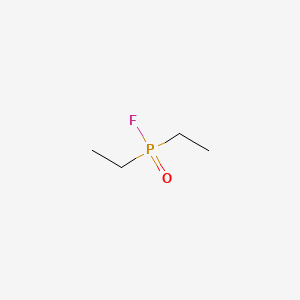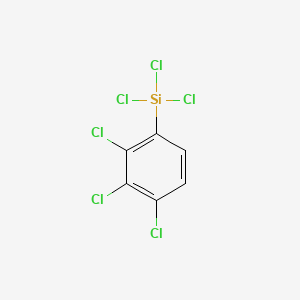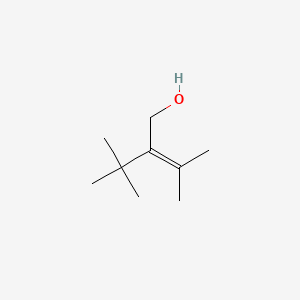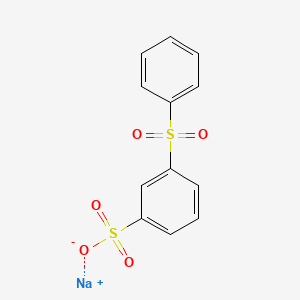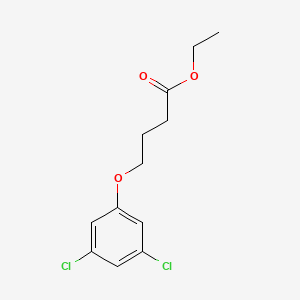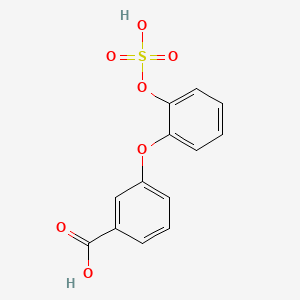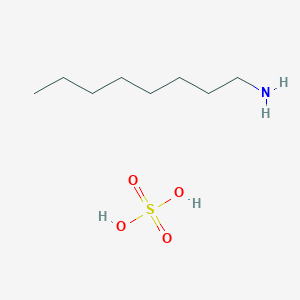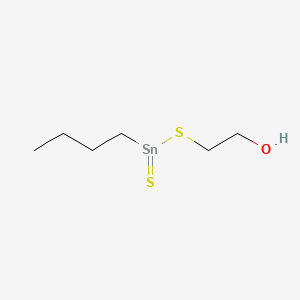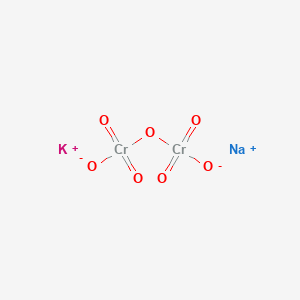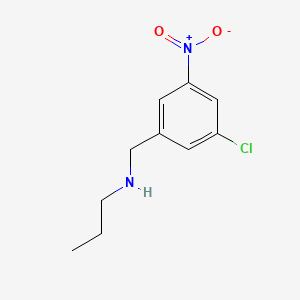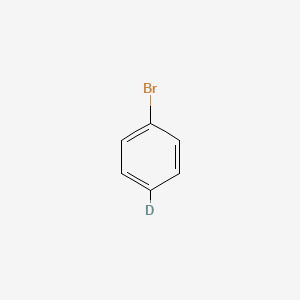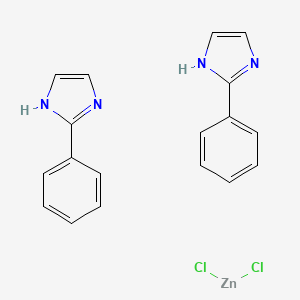
Manganese yttrium oxide (Mn2YO5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese yttrium oxide (Mn2YO5) is a ternary oxide compound that combines manganese and yttrium with oxygen. This compound is of interest due to its unique structural, electronic, and magnetic properties, making it relevant in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Manganese yttrium oxide can be synthesized through solid-state reactions involving manganese (III) oxide and yttrium oxide. The typical procedure involves mixing stoichiometric amounts of manganese (III) oxide and yttrium oxide, followed by grinding and heating the mixture at high temperatures (around 1000°C) in an oxygen-rich atmosphere to ensure complete reaction and formation of the desired phase .
Industrial Production Methods: Industrial production of manganese yttrium oxide may involve similar solid-state reaction techniques but on a larger scale. The process includes precise control of temperature, atmosphere, and reaction time to achieve high purity and yield. Advanced methods such as pulsed laser deposition and hydrothermal synthesis can also be employed to produce thin films and nanostructures of manganese yttrium oxide .
化学反応の分析
Types of Reactions: Manganese yttrium oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: Certain ions in the compound can be substituted with other metal ions, altering its properties.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Metal salts in a molten state or in solution.
Major Products Formed:
Oxidation: Higher oxides of manganese and yttrium.
Reduction: Lower oxides or elemental forms of manganese and yttrium.
Substitution: Mixed metal oxides with altered properties
科学的研究の応用
Manganese yttrium oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced ceramics, electronic devices, and as a material for high-temperature superconductors
作用機序
The mechanism by which manganese yttrium oxide exerts its effects is primarily through its electronic and magnetic properties. The compound interacts with molecular targets through electron transfer processes, influencing various pathways. For example, in catalytic applications, it facilitates the transfer of electrons between reactants, thereby accelerating the reaction .
類似化合物との比較
Yttrium manganese oxide (YMnO3): Known for its ferroelectric and antiferromagnetic properties.
Yttrium manganese oxide (Y2Mn2O7): Exhibits unique magnetic properties and is used in similar applications as manganese yttrium oxide.
Uniqueness: Manganese yttrium oxide (Mn2YO5) is unique due to its specific combination of manganese and yttrium, resulting in distinct electronic and magnetic properties that are not observed in other similar compounds. This makes it particularly valuable in applications requiring precise control of these properties .
特性
CAS番号 |
12438-71-0 |
|---|---|
分子式 |
Mn2O5Y2 |
分子量 |
367.68 g/mol |
IUPAC名 |
manganese(2+);oxygen(2-);yttrium(3+) |
InChI |
InChI=1S/2Mn.5O.2Y/q2*+2;5*-2;2*+3 |
InChIキー |
HEGVUARPVCEKHJ-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Y+3].[Y+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


